molecular formula C9H17NO B1418634 N-(cyclopropylmethyl)oxan-4-amine CAS No. 1155103-24-4

N-(cyclopropylmethyl)oxan-4-amine

Cat. No. B1418634
M. Wt: 155.24 g/mol
InChI Key: SOPWDDPARFLJNK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, including N-(cyclopropylmethyl)oxan-4-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .

Relevant Papers A paper titled “Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step” discusses the synthesis of opioid antagonists such as naloxone and naltrexone, which involve the modification of the N-methyl group of morphinan alkaloids . While N-(cyclopropylmethyl)oxan-4-amine is not specifically mentioned, the paper could provide valuable insights into the synthesis and reactions of similar compounds.

Scientific Research Applications

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

A comprehensive review by Kamneva, Anis’kova, and Egorova (2018) highlights the systematized data on reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the production of a wide range of compounds including amides, which are crucial for pharmaceutical applications and materials science. This study emphasizes the versatility of reactions dependent on reagent structure and conditions, showcasing the potential of complex amines in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Degradation of Nitrogen-containing Hazardous Compounds

The work of Bhat and Gogate (2021) focuses on the degradation of nitrogen-containing compounds, such as amines, using advanced oxidation processes. Highlighting the challenge of degrading recalcitrant nitrogenous compounds, this review underscores the effectiveness of advanced oxidation in mineralizing these compounds, which is pertinent to environmental cleanup and water treatment (Bhat & Gogate, 2021).

Oxo Boron Clusters and Open Frameworks

Lin and Yang (2011) explore the synthesis and structural characterization of oxo boron clusters using different amine molecules. The study showcases the application of these clusters in creating new compounds with potential uses in catalysis, optics, and materials science. Their work provides insight into the utilization of amines in the development of innovative materials with unique properties (Lin & Yang, 2011).

Metabolic Fate of Tricyclic Antidepressants

Breyer-Pfaff (2004) reviews the oxidative metabolism of tricyclic antidepressants, revealing the conversion into various metabolites through reactions involving primary amines. This research is pivotal for understanding the biotransformation of pharmaceutical compounds, impacting drug design and therapeutic strategies (Breyer-Pfaff, 2004).

Plant Betalains: Antioxidant Activity and Clinical Efficacy

Khan (2016) presents an overview of betalains, nitrogenous plant pigments, highlighting their safety, antioxidant activity, and clinical efficacy. The review indicates the potential health benefits of betalains and their under-utilized value in pharmaceutical and cosmetic industries, emphasizing the role of nitrogenous compounds in enhancing human health and well-being (Khan, 2016).

properties

IUPAC Name

N-(cyclopropylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWDDPARFLJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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